Ultra-High Binding Affinity for Human CB2 Receptor (Ki Comparison)
AM10257 exhibits subnanomolar binding affinity for the human CB2 receptor, significantly exceeding that of widely used reference antagonists. In direct comparison of Ki values derived from [3H]CP55940 competition assays, AM10257 demonstrates a Ki of 0.075 nM [1]. This represents an approximate 8-fold higher affinity than SR144528 (Ki = 0.6 nM [2]), and over 400-fold higher affinity than AM630 (Ki = 31.2 nM [3]) and JTE-907 (Ki = 35.9 nM [4]).
| Evidence Dimension | Binding affinity (Ki) for human CB2 receptor |
|---|---|
| Target Compound Data | 0.075 nM (pKi 10.1) |
| Comparator Or Baseline | SR144528: 0.6 nM; AM630: 31.2 nM; JTE-907: 35.9 nM |
| Quantified Difference | ~8-fold more potent than SR144528; ~416-fold more potent than AM630; ~479-fold more potent than JTE-907 |
| Conditions | Radioligand competition binding assay using [3H]CP55940 in membranes from cells expressing human CB2 |
Why This Matters
Higher binding affinity enables lower working concentrations, reducing the likelihood of off-target effects and conserving compound for high-throughput or in vivo applications.
- [1] IUPHAR/BPS Guide to Pharmacology. AM10257 ligand page. pKi 10.1 (Ki 7.5x10-11 M). View Source
- [2] Rinaldi-Carmona M, Barth F, Millan J, et al. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor. J Pharmacol Exp Ther. 1998;284(2):644-650. View Source
- [3] Ross RA, Brockie HC, Stevenson LA, et al. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630. Br J Pharmacol. 1999;126(3):665-672. View Source
- [4] Iwamura H, Suzuki H, Ueda Y, Kaya T, Inaba T. In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor. J Pharmacol Exp Ther. 2001;296(2):420-425. View Source
